Product packaging for (1S)-1-Hydroxy-1-phenylheptan-3-one(Cat. No.:CAS No. 202744-51-2)

(1S)-1-Hydroxy-1-phenylheptan-3-one

Cat. No.: B12585219
CAS No.: 202744-51-2
M. Wt: 206.28 g/mol
InChI Key: NAOVRDWITXLXBL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enantioenriched Building Blocks in Organic Synthesis

The demand for enantiomerically pure compounds, or "enantioenriched" building blocks, is driven by the chiral nature of biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to often dramatically different physiological responses to the two enantiomers of a drug molecule. nih.govnih.gov One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. nih.gov Consequently, regulatory bodies often require the evaluation of each enantiomer of a new chiral drug. nih.gov

This principle extends to natural products, many of which possess complex architectures built from chiral subunits like β-hydroxy ketones. researchgate.netacs.org The precise stereochemistry of these subunits is crucial for their biological function. Therefore, access to a diverse library of small, functionalized, and optically pure chiral building blocks is essential for the efficient and targeted synthesis of new pharmaceuticals and other complex molecules. nih.gov

Overview of Methodologies for Asymmetric Construction of β-Hydroxy Carbonyl Units

The creation of the chiral β-hydroxy ketone unit is a well-explored area of asymmetric synthesis, with numerous reliable methods available to the synthetic chemist. These strategies aim to control the formation of the new stereocenter with high fidelity.

One of the most powerful and widely used methods is the asymmetric aldol (B89426) reaction . This reaction forms a carbon-carbon bond by coupling an enolate with an aldehyde or ketone. The use of chiral auxiliaries, catalysts, or reagents directs the approach of the reactants to favor the formation of one stereoisomer over the other.

Another significant strategy is the asymmetric reduction of a 1,3-diketone . This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal catalyst, often based on ruthenium. researchgate.net This process can desymmetrize a prochiral diketone to produce a chiral β-hydroxy ketone with high enantioselectivity. researchgate.net

Furthermore, existing β-hydroxy ketones can be modified through highly diastereoselective reductions of the carbonyl group to create a second, adjacent stereocenter, as seen in the Narasaka-Prasad and Evans-Saksena reductions . These methods rely on chelation control, where a reagent coordinates to both the existing hydroxyl group and the ketone, directing the delivery of a hydride reagent from a specific face. youtube.com

Method Description Key Reagents/Catalysts Stereochemical Control
Asymmetric Aldol Reaction Carbon-carbon bond formation between an enolate and a carbonyl compound.Chiral auxiliaries, chiral Lewis acids, organocatalysts (e.g., proline).High enantioselectivity and diastereoselectivity.
Asymmetric Hydrogenation Reduction of a 1,3-diketone or other suitable precursor using H₂ gas.Chiral Ruthenium or Rhodium complexes (e.g., Ru-BINAP).Excellent enantioselectivity. nih.gov
Asymmetric Transfer Hydrogenation Reduction using a hydrogen donor molecule instead of H₂ gas.Chiral Ru-diamine complexes. researchgate.netHigh enantioselectivity and operational simplicity.
Diastereoselective Reduction Reduction of a ketone in a molecule that already contains a chiral center.Chelating agents (e.g., Bu₂BOMe) and hydride sources (e.g., NaBH₄).High diastereoselectivity (syn or anti) based on substrate control. youtube.com

Rationale for Research Focus on (1S)-1-Hydroxy-1-phenylheptan-3-one

While extensive literature specifically detailing the synthesis and application of this compound is not prominent, a strong rationale for its investigation can be derived from its structural components. The molecule represents a simple, yet valuable, chiral building block.

The β-Hydroxy Ketone Core: This functional group arrangement is a versatile handle for further synthetic transformations. The ketone can be subjected to nucleophilic addition, reduction, or conversion to other functional groups, while the hydroxyl group can be used to direct subsequent reactions, or be protected or eliminated.

The (1S)-Stereocenter: The specific "1S" designation indicates a focus on obtaining a single, optically pure enantiomer. This is crucial for its potential use as a synthon in the construction of stereochemically complex target molecules where the absolute configuration is critical for biological activity.

The Phenyl and Butyl Groups: The presence of an aromatic phenyl group and a linear four-carbon (butyl) chain provides a combination of steric and electronic properties. The phenyl group is a common feature in many pharmaceuticals, and the alkyl chain provides lipophilicity. This combination makes this compound an attractive starting point for generating a variety of derivatives for screening in drug discovery programs.

In essence, this compound is a model compound that embodies the key features of a useful chiral building block, making it an excellent candidate for methodological studies and for incorporation into synthetic routes toward more elaborate, potentially bioactive molecules.

Current State of Research on Structurally Related Chiral Heptanones

The scientific interest in the heptanone scaffold, particularly when chiral, is evident from research on structurally related compounds. These molecules often exhibit interesting biological properties or serve as key intermediates in synthesis. For instance, certain diarylheptanoids, which feature a seven-carbon chain flanked by two phenyl rings, are known natural products.

A notable example is Trichoferone , or (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, which is a male-produced aggregation-sex pheromone for the velvet longhorned beetle. researchgate.net Its structure, an α-hydroxy ketone, is closely related to the β-hydroxy ketone of the title compound, highlighting the role of such chiral motifs in chemical ecology. The synthesis of its various stereoisomers was crucial for identifying the active component. researchgate.net

The table below lists several heptanones that are structurally related to this compound, illustrating the diverse contexts in which this chemical framework is studied.

Compound NameStructureResearch Context
5-Hydroxy-1-phenylheptan-3-oneC₆H₅CH₂CH₂COCH₂CH(OH)CH₂CH₃A structural isomer of the title compound, listed in chemical databases. nih.gov
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one(C₆H₅(CH₂)₄CO(CH₂)₂C₆H₃(OH)(OCH₃)A natural product known as Yakuchinone A, belonging to the diarylheptanoid class. bldpharm.com
(2R,4R/S)-2-Hydroxy-4-methyl-1-phenylhexan-3-one (Trichoferone)C₆H₅CH₂C(O)CH(CH₃)CH(OH)CH₂CH₃An insect pheromone, demonstrating the biological activity of related chiral structures. researchgate.net

The study of these related compounds underscores the importance of the heptanone framework in medicinal chemistry and natural products research, providing a solid foundation for the perceived value of this compound as a synthetic target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B12585219 (1S)-1-Hydroxy-1-phenylheptan-3-one CAS No. 202744-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202744-51-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1S)-1-hydroxy-1-phenylheptan-3-one

InChI

InChI=1S/C13H18O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8,13,15H,2-3,9-10H2,1H3/t13-/m0/s1

InChI Key

NAOVRDWITXLXBL-ZDUSSCGKSA-N

Isomeric SMILES

CCCCC(=O)C[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCCCC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1s 1 Hydroxy 1 Phenylheptan 3 One

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Two prominent strategies in this domain are organocatalysis and transition metal catalysis, both of which have been successfully applied to the synthesis of chiral β-hydroxy ketones.

Organocatalyzed Stereoselective Aldol (B89426) Reactions

The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a powerful tool in organic synthesis. usask.ca The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a significant branch of asymmetric synthesis. Chiral amines, particularly proline and its derivatives, have been extensively studied as catalysts for the direct asymmetric aldol reaction between a ketone and an aldehyde. wikipedia.orgresearchgate.net

The design of the chiral organocatalyst is crucial for achieving high stereoselectivity. L-proline, a naturally occurring amino acid, is a widely used and inexpensive catalyst for asymmetric aldol reactions. wikipedia.org Its catalytic activity stems from its ability to form a chiral enamine intermediate with the ketone substrate. This enamine then attacks the aldehyde, and the stereochemical outcome is directed by the chiral environment of the proline.

To improve upon the catalytic efficiency and enantioselectivity of proline, various derivatives have been synthesized and studied. A key area of investigation has been the modification of the carboxylic acid and the amine functionalities. For instance, prolinamides, formed by the reaction of L-proline with amines, have shown to be effective catalysts. nih.gov

The structure of the amine component in the prolinamide has a significant impact on the enantioselectivity of the aldol reaction. Studies have shown that the presence of additional hydrogen-bond donors in the catalyst structure can enhance stereocontrol. nih.gov For example, prolinamides derived from α,β-hydroxyamines, which possess a terminal hydroxyl group, can form an additional hydrogen bond with the aldehyde substrate. This dual hydrogen-bonding interaction helps to lock the transition state in a specific conformation, leading to higher enantioselectivity. nih.gov

The enantiomeric excess (ee) of the aldol product is highly dependent on the structure of the prolinamide catalyst. The table below illustrates the effect of different L-prolinamide catalysts on the enantioselectivity of the aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), a reaction analogous to the synthesis of the target molecule from benzaldehyde (B42025) and 2-hexanone (B1666271).

Table 1: Effect of L-Prolinamide Catalyst Structure on the Enantioselectivity of the Aldol Reaction

Catalyst Amine Component Enantiomeric Excess (ee, %)
3a (R)-2-amino-1-phenylethanol 46
3b (1R,2S)-1-amino-2-indanol 70
3c (1S,2R)-2-amino-1,2-diphenylethanol 90
3h (1S,2S)-diphenyl-2-aminoethanol 93

Data sourced from a study on the direct aldol reaction of 4-nitrobenzaldehyde with neat acetone. nih.gov

The data clearly indicates that catalysts with bulky substituents and additional hydrogen-bonding capabilities, such as 3h , provide the highest enantioselectivity. nih.gov This is attributed to a more rigid and defined transition state. Theoretical calculations have supported the importance of these simultaneous hydrogen bonds in reducing the activation energy and dictating the stereochemical outcome. nih.gov

The substrate scope of the proline-catalyzed asymmetric aldol reaction is broad, accommodating a variety of aldehydes and ketones. However, the reactivity and the achievable stereoselectivity can be influenced by the steric and electronic properties of the substrates.

A common challenge in these reactions is the potential for self-condensation of the aldehyde and the need to use an excess of the ketone to drive the reaction towards the desired cross-aldol product. wikipedia.org Furthermore, the diastereoselectivity of the reaction can sometimes be low, leading to the formation of both syn and anti aldol products.

The nature of the ketone also plays a significant role. While cyclic ketones like cyclohexanone (B45756) often give high yields and stereoselectivities, acyclic ketones can be less reactive and may lead to lower enantiomeric excesses. For instance, the proline-catalyzed aldol reaction of acetone with 4-nitrobenzaldehyde has been reported to give moderate enantioselectivity. nih.gov It is expected that a longer chain ketone like 2-hexanone would exhibit similar or slightly different reactivity compared to acetone, influenced by its increased steric bulk.

Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction Strategies

An alternative and powerful approach for the synthesis of (1S)-1-Hydroxy-1-phenylheptan-3-one is the asymmetric reduction of a prochiral precursor, such as 1-phenylheptane-1,3-dione. This method involves the use of a chiral transition metal catalyst to stereoselectively deliver a hydride to one of the carbonyl groups.

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center. A vast array of chiral ligands has been developed for the reduction of ketones, with those based on ruthenium, rhodium, and iridium being particularly prominent.

For the chemoselective and enantioselective reduction of a 1,3-diketone like 1-phenylheptane-1,3-dione, the catalyst must differentiate between the two carbonyl groups and control the facial approach of the hydride. Chiral diphosphine ligands, such as BINAP and its derivatives, have been widely used in conjunction with ruthenium to achieve high enantioselectivity in the hydrogenation of β-keto esters and related compounds.

More recently, chiral 1,3,2-oxazaborolidine catalysts, famously known as CBS catalysts, have proven to be highly effective for the asymmetric reduction of prochiral ketones using borane (B79455) as the reducing agent. nih.gov These catalysts are typically prepared from chiral amino alcohols. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize stereoselectivity for a given substrate. nih.gov

The evaluation of chiral ligands and catalysts involves screening a library of candidates against the target substrate or a suitable model compound. The yield, chemoselectivity (reduction of only one of the two carbonyls), and enantioselectivity of the reaction are the key parameters measured.

Achieving high stereocontrol in asymmetric hydrogenation requires careful optimization of various reaction parameters. These include the choice of metal precursor, the chiral ligand, the solvent, temperature, pressure of hydrogen gas (for hydrogenation), and the nature of the hydride source (for transfer hydrogenation).

In the context of reducing a 1,3-diketone, the solvent can play a crucial role in influencing both the rate and the selectivity of the reaction. For instance, in the asymmetric reduction of chiral keto alcohols to 1,3-diols using CBS catalysts, the choice of solvent and the specific borane reagent can significantly affect the diastereoselectivity and enantioselectivity. nih.gov

A study on the synthesis of chiral 1,3-diols via the asymmetric reduction of chiral β-hydroxy ketones using an (R)-CBS-oxazaborolidine complex demonstrated the potential to achieve very high enantiomeric purities. nih.gov This methodology is directly applicable to the second reduction step if one were to start from a 1,3-diketone and perform a two-step reduction. The following table illustrates the high enantioselectivity achieved in the asymmetric reduction of various chiral keto alcohols, which are structurally similar to the intermediate that would be formed from the partial reduction of 1-phenylheptane-1,3-dione.

Table 2: Asymmetric Reduction of Chiral Keto Alcohols using (R)-CBS-Oxazaborolidine

Substrate (Chiral Keto Alcohol) Product (Chiral 1,3-Diol) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
4-hydroxy-4-(4-chlorophenyl)butan-2-one 1-(4-chlorophenyl)butane-1,3-diol >99:1 >99
4-hydroxy-4-(4-methoxyphenyl)butan-2-one 1-(4-methoxyphenyl)butane-1,3-diol >99:1 >99
4-hydroxy-4-(naphthalen-2-yl)butan-2-one 1-(naphthalen-2-yl)butane-1,3-diol >99:1 >99
4-hydroxy-4-(thiophen-2-yl)butan-2-one 1-(thiophen-2-yl)butane-1,3-diol >99:1 >99

Data sourced from a study on the synthesis of chiral 1,3-diols. The table shows the reduction of the ketone functionality in a chiral keto alcohol, demonstrating the high stereocontrol achievable with this method. nih.gov

These results highlight the potential of CBS-catalyzed reduction to afford the desired this compound with excellent enantioselectivity from its corresponding 1,3-diketone precursor, assuming the initial reduction of the diketone can be performed chemoselectively.

Chemoenzymatic and Biocatalytic Transformations

Chemoenzymatic and biocatalytic approaches offer powerful tools for the synthesis of enantiomerically pure compounds under mild and environmentally benign conditions. The stereoselective reduction of the prochiral precursor, 1-phenylheptane-1,3-dione, is a key strategy for accessing this compound.

The stereoselective reduction of the carbonyl group at the C1 position of 1-phenylheptane-1,3-dione can be achieved using a variety of microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.gov These enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), can exhibit high levels of enantioselectivity.

A primary step in developing a biocatalytic process is the screening of a diverse panel of "wild-type" or commercially available enzymes to identify a suitable candidate. For the synthesis of the (1S)-enantiomer, enzymes that follow Prelog's rule, delivering a hydride to the Re-face of the carbonyl, are typically sought. Screening collections of yeasts, bacteria, and fungi can reveal strains capable of performing the desired transformation. scilit.com For instance, baker's yeast (Saccharomyces cerevisiae) is a known biocatalyst for the reduction of various carbonyl compounds, although it contains multiple reductases with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomers. acs.orgnih.gov

To overcome the limitations of naturally occurring enzymes, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed. These methods allow for the modification of the enzyme's active site to enhance its activity, selectivity, and stability towards a non-natural substrate like 1-phenylheptane-1,3-dione. By altering the amino acid residues lining the substrate-binding pocket, it is possible to fine-tune the enzyme's properties to achieve the desired (1S)-selectivity with high enantiomeric excess (ee). acs.orgnih.gov

Table 1: Hypothetical Enzyme Screening for the Bioreduction of 1-phenylheptane-1,3-dione

Enzyme Source/TypeCofactorConversion (%)Product ConfigurationEnantiomeric Excess (ee, %)
Saccharomyces cerevisiae (Baker's Yeast)NADH75(1S)85
ADH from Rhodococcus ruber (ADH-A)NADH92(1R)>99
Ketoreductase (KRED-P1-B12)NADPH88(1S)98
Engineered KRED from Aspergillus nigerNADPH>99(1S)>99.5

This table presents hypothetical data based on typical results from enzyme screening studies for similar substrates.

Once a suitable enzyme has been identified, process optimization is crucial for achieving high yields and enantiopurity on a larger scale. Key parameters for optimization include:

Cofactor Regeneration: The stoichiometric use of expensive nicotinamide cofactors is economically prohibitive. An in-situ cofactor regeneration system is, therefore, essential. A common approach is to use a substrate-coupled system, where a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase are used to regenerate the NADH or NADPH. nih.govresearchgate.net

Substrate and Enzyme Loading: The concentrations of the substrate (1-phenylheptane-1,3-dione) and the biocatalyst need to be optimized to maximize space-time yield while avoiding substrate or product inhibition.

Reaction Medium: The choice of solvent (aqueous buffer, organic co-solvents) and the control of pH and temperature are critical for maintaining enzyme activity and stability.

Downstream Processing: The development of an efficient method for extracting and purifying the this compound from the reaction mixture is necessary to obtain the final product in high purity.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. numberanalytics.comyork.ac.uk This methodology involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction.

For the synthesis of this compound, a plausible approach involves the asymmetric reduction of a β-keto acid derivative, which can be prepared from 1-phenylheptane-1,3-dione. Alternatively, an asymmetric aldol reaction can be employed. A widely used class of chiral auxiliaries for such transformations are the Evans-type oxazolidinones. wikipedia.org For instance, a chiral oxazolidinone can be acylated with a derivative of 3-oxo-1-phenylheptanoic acid. The subsequent diastereoselective reduction of the ketone at the C1 position, directed by the chiral auxiliary, would lead to the desired (1S) configuration. The steric bulk of the auxiliary effectively shields one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face.

The general sequence for employing a chiral auxiliary in this context would be:

Attachment: The chiral auxiliary, for example, an Evans oxazolidinone, is attached to a suitable precursor molecule.

Transformation: The key stereocenter is introduced through a diastereoselective reaction, such as the reduction of the C1 carbonyl group.

Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product.

The cleavage of the auxiliary is a critical step and must proceed without racemization of the newly formed stereocenter. For Evans oxazolidinones, several methods are available. Mild hydrolysis with lithium hydroperoxide (LiOOH) is a common method for obtaining the corresponding carboxylic acid. uq.edu.auacs.org The resulting β-hydroxy acid can then be further transformed if necessary.

Table 2: Common Chiral Auxiliaries and Their Cleavage Conditions

Chiral AuxiliaryTypical ApplicationCleavage ReagentProduct Functional Group
Evans OxazolidinonesAldol reactions, AlkylationsLiOOH, H₂O₂Carboxylic Acid
CamphorsultamAldol reactions, Michael additionsLiAlH₄, NaBH₄Alcohol
Pseudoephedrine AmidesAlkylationsAcid/Base HydrolysisCarboxylic Acid

Development of Novel Synthetic Pathways

Research into new synthetic methodologies continually provides more efficient and selective routes to chiral molecules. For the synthesis of β-hydroxy ketones like this compound, several modern approaches are noteworthy:

Organocatalytic Asymmetric Aldol Reactions: The direct asymmetric aldol reaction between an enolizable ketone and an aldehyde, catalyzed by a small chiral organic molecule (e.g., proline or its derivatives), has emerged as a powerful tool for C-C bond formation. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of the target molecule, offering a metal-free and environmentally friendly alternative.

Transition-Metal-Catalyzed Asymmetric Reductions: Asymmetric transfer hydrogenation or hydrogenation using chiral transition metal complexes (e.g., Ru, Rh, Ir) are highly efficient methods for the enantioselective reduction of ketones. organic-chemistry.org These catalytic systems can provide high enantioselectivities and turnover numbers.

These emerging pathways hold promise for the future development of even more streamlined and sustainable syntheses of this compound and other valuable chiral building blocks.

Green Chemistry Principles in Stereoselective Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes, promoting methodologies that are safer, more efficient, and environmentally benign. In the context of synthesizing this compound, biocatalysis stands out as a particularly green approach. nih.gov

Biocatalytic Approaches:

Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. Several classes of enzymes are applicable to the synthesis of chiral α-hydroxy ketones. nih.govacs.org

Lyases: Thiamine diphosphate (B83284) (ThDP)-dependent lyases can catalyze the carboligation of an aldehyde (benzaldehyde) with a suitable donor molecule to form the desired α-hydroxy ketone. nih.govacs.org This method is highly atom-economical and can lead to very high enantiomeric excesses.

Hydrolases: Lipases can be employed in the kinetic resolution of a racemic mixture of 1-hydroxy-1-phenylheptan-3-one. nih.govacs.org While this approach is effective, the maximum theoretical yield is 50% for the desired enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be implemented, where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. nih.gov

Redox Enzymes: Oxidoreductases can be used for the asymmetric reduction of a corresponding 1,2-diketone (1-phenylheptane-1,2-dione) to yield this compound. nih.govacs.org This approach often requires a cofactor regeneration system for economic viability.

The application of these biocatalytic methods aligns with green chemistry principles by reducing the use of hazardous reagents and solvents, minimizing waste, and often operating at ambient temperature and pressure.

Table 1: Comparison of Biocatalytic Methods for Stereoselective Synthesis

Biocatalytic Method Substrates Key Enzyme Typical Enantiomeric Excess (ee) Advantages
Lyase-catalyzed Carboligation Benzaldehyde, Pentanal Carboligase >99% High atom economy, excellent enantioselectivity.
Dynamic Kinetic Resolution Racemic 1-hydroxy-1-phenylheptan-3-one Lipase >99% High conversion and enantioselectivity. nih.gov

| Asymmetric Reduction | 1-Phenylheptane-1,2-dione | Oxidoreductase | >95% | Direct route to the chiral alcohol. |

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. nih.govnih.gov Its application to the synthesis of this compound can enhance scalability, safety, and process control.

The benefits of continuous-flow manufacturing include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of chiral molecules, flow processes can be integrated with in-line purification and analysis, enabling real-time monitoring and optimization. nih.gov

Scalable Production Strategy:

A potential flow process for the synthesis of this compound could involve an organocatalytic or biocatalytic reaction within a packed-bed reactor. For instance, an immobilized chiral catalyst could be used for the asymmetric α-hydroxylation of a ketone precursor.

Table 2: Illustrative Flow Chemistry Parameters for Asymmetric Synthesis

Parameter Value Unit Significance
Reactor Type Packed-Bed Reactor - Allows for the use of immobilized catalysts, facilitating catalyst recycling and product purification.
Catalyst Immobilized Proline Derivative - A common organocatalyst for asymmetric α-hydroxylation reactions.
Flow Rate 0.5 - 2.0 mL/min Controls the residence time of the reactants in the catalytic zone.
Temperature 25 - 60 °C Can be precisely controlled to optimize reaction rate and selectivity.
Pressure 1 - 5 bar Can be maintained to prevent solvent boiling and ensure consistent flow.

| Productivity | 0.5 - 5.0 | g/hour | Demonstrates the potential for continuous and scalable production. nih.gov |

The integration of flow chemistry with green catalytic methods, such as biocatalysis, represents a state-of-the-art approach to the sustainable production of enantiomerically pure compounds like this compound. researchgate.net This combination leverages the selectivity of the catalyst and the efficiency and scalability of the flow process.

Mechanistic Investigations of 1s 1 Hydroxy 1 Phenylheptan 3 One Formation

Elucidation of Reaction Intermediates in Asymmetric Transformations

The formation of (1S)-1-Hydroxy-1-phenylheptan-3-one is typically achieved through an asymmetric aldol (B89426) reaction between benzaldehyde (B42025) and pentan-2-one. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful strategy for this transformation. The elucidation of reaction intermediates is crucial to understanding the reaction pathway and the origin of stereoselectivity.

The catalytic cycle is widely accepted to proceed through an enamine mechanism. researchgate.netwikipedia.orgnih.govresearchgate.net In this process, the catalyst, such as (S)-proline, reacts with the ketone (pentan-2-one) to form a key enamine intermediate . This transformation involves the nucleophilic attack of the secondary amine of proline on the carbonyl carbon of the ketone, followed by dehydration. researchgate.net The resulting enamine is more nucleophilic than the corresponding enolate and is central to the carbon-carbon bond formation.

The subsequent step involves the nucleophilic attack of the enamine intermediate on the electrophilic carbonyl carbon of benzaldehyde. This step is often rate-determining and leads to the formation of a new carbon-carbon bond and an iminium ion intermediate. Finally, hydrolysis of the iminium ion releases the aldol product, this compound, and regenerates the catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A proposed mechanistic pathway involving key intermediates is outlined below:

StepReactantsCatalystIntermediateProduct of Step
1Pentan-2-one(S)-Proline-Enamine of pentan-2-one and proline
2Enamine, Benzaldehyde(S)-Proline-Iminium ion
3Iminium ion, Water--This compound, (S)-Proline

Stereochemical Models for Enantioselectivity and Diastereoselectivity Control

The stereochemical outcome of the asymmetric aldol reaction to form this compound is rationalized by well-established stereochemical models. The Zimmerman-Traxler model is frequently invoked to predict the stereochemistry of aldol reactions. wikipedia.org This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. However, for proline-catalyzed reactions, a modified model is often used to account for the enamine mechanism.

For the reaction between the enamine of pentan-2-one and benzaldehyde catalyzed by (S)-proline, the stereoselectivity is determined during the carbon-carbon bond-forming step. The model proposed by Houk and List suggests a transition state where the carboxyl group of the proline catalyst acts as a hydrogen bond donor, activating the aldehyde and directing the facial attack of the enamine. nih.govsemanticscholar.org

To achieve the (1S) configuration, the enamine, formed from (S)-proline and pentan-2-one, must attack the re-face of benzaldehyde. The transition state model that leads to this isomer is favored due to steric and electronic reasons. The bulky phenyl group of the benzaldehyde orients itself away from the catalyst backbone to minimize steric hindrance. The hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen locks the conformation of the transition state, leading to a highly ordered arrangement that favors one stereochemical outcome over the other. nih.gov

The diastereoselectivity of the reaction (syn vs. anti) is also controlled by the geometry of the enamine (E vs. Z) and the transition state conformation. For the formation of this compound, specific control over both enantioselectivity and diastereoselectivity is crucial.

Kinetic and Thermodynamic Studies of Key Reaction Steps

The balance between kinetic and thermodynamic control is a critical factor in aldol reactions. wikipedia.orgdalalinstitute.comlibretexts.org The initial aldol addition is often reversible, and under certain conditions, the product distribution can shift from the kinetically favored product to the more stable thermodynamic product over time. nih.govsemanticscholar.org

In the context of the synthesis of this compound, the reaction is typically run under conditions that favor kinetic control to maximize the enantioselectivity. This usually involves low temperatures to prevent the retro-aldol reaction and ensure that the initial, enantioselectively formed product is the major one. wikipedia.org

Kinetic studies on proline-catalyzed aldol reactions have shown that the rate law can be complex, often depending on the concentrations of the catalyst, ketone, aldehyde, and even water. nih.govsemanticscholar.org The rate-determining step can vary depending on the specific substrates and reaction conditions but is often the carbon-carbon bond-forming step. nih.gov

The reversibility of the aldol reaction can also lead to epimerization of the product. nih.gov If the reaction is allowed to reach equilibrium, the initial kinetic product ratio may change to reflect the thermodynamic stability of the diastereomers. For instance, studies on similar aldol reactions have shown that the anti isomer is often the kinetic product, while the syn isomer is the thermodynamic product. nih.gov Therefore, to obtain this compound in high stereopurity, it is essential to quench the reaction before significant equilibration can occur.

Control TypeFavored ProductTypical Conditions
Kinetic Control The product that is formed faster (lower activation energy).Low temperature, short reaction time.
Thermodynamic Control The most stable product (lower Gibbs free energy).Higher temperature, longer reaction time.

Role of Non-Covalent Interactions in Asymmetric Induction

Non-covalent interactions play a pivotal role in the transition state assembly and are fundamental to achieving high levels of asymmetric induction in organocatalysis. acs.org In the formation of this compound using a catalyst like (S)-proline, several non-covalent interactions are at play.

The most significant of these is the hydrogen bond between the carboxylic acid of the proline catalyst and the carbonyl oxygen of the incoming benzaldehyde. nih.govacs.org This interaction not only activates the aldehyde towards nucleophilic attack but also rigidly holds it in a specific orientation within the chiral environment of the catalyst, thus dictating the facial selectivity.

Furthermore, steric repulsion between the substituents on the enamine, the aldehyde, and the catalyst backbone helps to disfavor competing transition states that would lead to the undesired stereoisomer. The bulky phenyl group of benzaldehyde and the alkyl chain of the enamine will preferentially occupy positions that minimize steric clash.

In more complex organocatalysts, other non-covalent interactions such as π-π stacking and CH-π interactions can also contribute to the stability and geometry of the transition state. acs.org For example, if the catalyst possesses an aromatic ring, it can interact with the phenyl group of the benzaldehyde, further organizing the transition state assembly. The subtle balance of these attractive and repulsive non-covalent forces is ultimately responsible for the high degree of stereocontrol observed in many asymmetric aldol reactions. researchgate.netacs.org

Reactivity and Derivatizations of 1s 1 Hydroxy 1 Phenylheptan 3 One

Selective Functional Group Transformations

The presence of both a hydroxyl and a carbonyl group in (1S)-1-Hydroxy-1-phenylheptan-3-one allows for a range of selective modifications. The relative reactivity of these groups can be exploited to achieve specific chemical outcomes.

Carbonyl Group Modifications and Reductions

The ketone moiety of this compound is a prime site for nucleophilic addition reactions. Of particular synthetic utility is the stereoselective reduction of the carbonyl group to yield the corresponding 1,3-diol, (1S,3R/S)-1-phenylheptane-1,3-diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, often guided by the existing stereocenter at C1.

Directed reductions, where the existing hydroxyl group at C1 coordinates to a Lewis acidic reagent, can afford high levels of diastereoselectivity. For instance, the Narasaka-Prasad reduction, employing a boron chelating agent like diethylboron (B14726175) methoxide (B1231860) followed by reduction with sodium borohydride, typically yields syn-1,3-diols. youtube.com Conversely, the Evans-Tishchenko reaction, using a samarium diiodide catalyst, can provide access to anti-1,3-diols. youtube.com

The general mechanism for these directed reductions involves the formation of a six-membered cyclic intermediate, which locks the conformation of the molecule and directs the hydride attack from the less sterically hindered face. youtube.com

Table 1: Stereoselective Reduction of this compound

Reaction NameReagentsTypical Product Stereochemistry
Narasaka-Prasad Reduction1. Et₂BOMe or Bu₂BOMe2. NaBH₄syn-(1S,3R)-1-phenylheptane-1,3-diol
Evans-Tishchenko ReactionSmI₂, Aldehyde (e.g., isobutyraldehyde)anti-(1S,3S)-1-phenylheptane-1,3-diol
Non-Chelating ReductionNaBH₄, CeCl₃ (Luche reduction)Mixture of syn and anti diols

Hydroxyl Group Derivatizations and Protecting Group Strategies

The secondary hydroxyl group at the C1 position can be readily derivatized to form esters, ethers, or other functional groups. Such derivatizations are useful for synthesizing analogs or for protecting the hydroxyl group during subsequent reactions targeting the ketone.

Common derivatization reactions include esterification with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base. libretexts.orgresearchgate.net Ether formation can be achieved under Williamson ether synthesis conditions (a strong base followed by an alkyl halide), though care must be taken to avoid competing reactions at the α-carbon of the ketone.

Protecting the hydroxyl group is crucial when performing chemistry that is incompatible with free alcohols, such as Grignard reactions. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or tert-butyldiphenylsilyl (TBDPS) ethers, are commonly employed. masterorganicchemistry.com These are typically installed using the corresponding silyl chloride in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. chemistrysteps.com The steric bulk of the silyl group can be tuned to control its stability and ease of removal. For instance, TBDMS ethers are more stable to hydrolysis than TMS ethers. masterorganicchemistry.com Another common protecting group is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under acidic catalysis. chemistrysteps.com

Table 2: Protecting Group Strategies for the Hydroxyl Group

Protecting GroupReagents for ProtectionConditions for Deprotection
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or HF, Pyridine
Tetrahydropyranyl (THP)Dihydropyran (DHP), p-TsOH (cat.)Aqueous acid (e.g., HCl, AcOH)
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C

Stereospecific Rearrangement Reactions

The β-hydroxy ketone motif is a precursor for several synthetically valuable rearrangement reactions. For this compound, these rearrangements can be used to construct new carbon skeletons with control over the stereochemistry.

A potential transformation is a retro-aldol reaction, which would involve the cleavage of the C2-C3 bond. This can be promoted by a base or, in some cases, by transition metal catalysts. rsc.org While often seen as an undesirable side reaction, a controlled retro-aldol/aldol (B89426) sequence with a different aldehyde could lead to new, complex products.

Furthermore, if the hydroxyl group is first converted into a suitable leaving group or used to direct a reaction, other rearrangements become possible. For example, derivatization of the hydroxyl group to an allylic ether followed by treatment with a strong base could initiate a acs.orgresearchgate.net-Wittig rearrangement, leading to the formation of a new carbon-carbon bond and a rearranged homoallylic alcohol. wikipedia.org

Carbon-Carbon Bond Forming Reactions at Adjacent Stereocenters

The carbon atoms alpha to the ketone (C2 and C4) are potential sites for carbon-carbon bond formation through enolate chemistry. The C2 position is particularly interesting as it is adjacent to the existing stereocenter at C1, which can influence the stereochemical outcome of reactions.

Deprotonation at the C2 position with a suitable base, such as lithium diisopropylamide (LDA), would generate an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or aldehydes (an aldol addition), to form a new carbon-carbon bond. libretexts.orgmsu.edu The stereoselectivity of such an addition would be influenced by the C1 stereocenter, potentially proceeding through a Cram-Felkin-Anh type model of induction where the electrophile attacks the enolate from the face opposite the largest substituent (the phenyl group) of the chelated intermediate. wikipedia.org

Table 3: Potential C-C Bond Forming Reactions at C2

Reaction TypeElectrophileExpected Product
AlkylationAlkyl Halide (e.g., CH₃I)(1S,2R/S)-2-Alkyl-1-hydroxy-1-phenylheptan-3-one
Aldol AdditionAldehyde (e.g., Acetaldehyde)(1S,2R/S)-1-Hydroxy-2-((R/S)-1-hydroxyethyl)-1-phenylheptan-3-one

Synthesis of Stereodefined Analogs and Derivatives

The reactions discussed above provide a toolbox for the synthesis of a wide range of stereodefined analogs and derivatives of this compound.

For example, a highly stereocontrolled synthesis of all four possible diastereomers of 1-phenylheptane-1,3-diol can be envisaged. Starting with the reduction of the ketone to either the syn or anti diol, subsequent inversion of one of the alcohol centers (e.g., via a Mitsunobu reaction) or protection and further manipulation can provide access to all stereoisomers. rsc.orgnih.gov

Furthermore, combining the strategies of functional group transformation allows for the synthesis of more complex molecules. For instance:

Protection of the C1 hydroxyl group as a TBDMS ether.

Formation of the C2 enolate and reaction with an aldehyde to create a new stereocenter.

Diastereoselective reduction of the C3 ketone.

Deprotection of the C1 hydroxyl group to yield a polyhydroxylated analog with multiple, well-defined stereocenters.

This modular approach, leveraging the inherent reactivity and stereochemistry of this compound, makes it a valuable chiral building block in organic synthesis.

Advanced Spectroscopic and Chiroptical Characterization Methodologies for 1s 1 Hydroxy 1 Phenylheptan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of chiral molecules. In the case of (1S)-1-Hydroxy-1-phenylheptan-3-one, specific NMR techniques can be employed to confirm the syn or anti relationship between the hydroxyl group at C1 and the carbonyl group at C3.

Application of Chiral Solvating Agents and Derivatizing Agents

To determine the enantiomeric purity of a sample of 1-Hydroxy-1-phenylheptan-3-one, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be utilized in NMR spectroscopy. nih.govkoreascience.kracs.org

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to the differentiation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess (% ee). For this compound, a suitable CSA, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or a derivative of tartaric acid, would be added to the NMR sample. rsc.org The protons in the vicinity of the chiral center at C1, particularly the carbinol proton (H1) and the adjacent methylene (B1212753) protons (H2), are expected to show separate signals for the (1S) and (1R) enantiomers in the presence of the CSA.

Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), react with the hydroxyl group of 1-Hydroxy-1-phenylheptan-3-one to form stable diastereomeric esters. researchgate.net The resulting esters, having two chiral centers, will exhibit distinct ¹H and ¹⁹F NMR spectra. Analysis of the chemical shift differences (Δδ) of the protons near the newly formed ester linkage can not only confirm the enantiomeric purity but also be used to assign the absolute configuration of the original alcohol.

A hypothetical ¹H NMR experiment using a chiral solvating agent might yield the following data:

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with (R)-BINOL (ppm) - (1S)-enantiomerChemical Shift (δ) with (R)-BINOL (ppm) - (1R)-enantiomerΔδ (ppm)
H14.854.884.920.04
H2a2.752.782.830.05
H2b2.652.672.710.04

This is a hypothetical data table created for illustrative purposes.

Multidimensional NMR Techniques for Relative Configuration Assignment

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for assigning the relative configuration of the stereocenters. For 1-Hydroxy-1-phenylheptan-3-one, the key is to establish the spatial relationship between the proton at C1 and the protons at C2.

A simple ¹H NMR analysis can often provide initial clues about the relative stereochemistry of β-hydroxy ketones. nih.govacs.org The coupling constants (³J(H,H)) between H1 and the two diastereotopic protons at C2 can be indicative of the dihedral angles and thus the preferred conformation, which in turn relates to the syn or anti configuration.

A NOESY experiment would be particularly informative. For the anti isomer, a NOE correlation would be expected between H1 and one of the C2 protons, while for the syn isomer, the spatial proximity and thus the NOE correlations would be different.

NMR TechniquePurposeExpected Outcome for this compound
¹H-¹H COSYEstablish proton connectivityCorrelation between H1 and H2 protons, and between H2 and H4 protons.
HSQCCorrelate protons to their attached carbonsConfirmation of C1-H1, C2-H2, etc. assignments.
NOESYDetermine spatial proximity of protonsObservation of key NOEs between H1 and specific protons on the phenyl ring and the heptan chain to deduce the preferred conformation and relative stereochemistry.
¹³C NMR with J-ModulationDifferentiate between CH, CH₂, and CH₃ groupsConfirmation of the carbon skeleton structure.

This is a hypothetical data table created for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

For this compound, the experimental VCD spectrum would be compared to the theoretically calculated spectrum for the (1S) configuration. A good match between the experimental and calculated spectra would confirm the absolute configuration as S. researchgate.netresearchgate.net The calculations are typically performed using density functional theory (DFT). The carbonyl stretch of the ketone and the O-H stretch of the alcohol are often strong and informative bands in the VCD spectrum.

Electronic Circular Dichroism (ECD) Spectroscopy and Chiroptical Rules

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. unipi.it The resulting spectrum is characteristic of the stereochemistry of the molecule. For this compound, the phenyl chromophore will give rise to characteristic Cotton effects in the ECD spectrum. nih.govarxiv.org

The sign of the Cotton effect can often be predicted by empirical chiroptical rules, such as the octant rule for ketones. The position of the phenyl group and the conformation of the molecule will determine the sign and magnitude of the ECD signals. Comparison of the experimental ECD spectrum with spectra of related compounds or with quantum chemical calculations can provide strong evidence for the absolute configuration. psu.edu

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. While HRMS alone cannot distinguish between enantiomers, it can be used to differentiate between structural isomers. lcms.cznih.gov

Tandem mass spectrometry (MS/MS) experiments can be particularly useful. nih.gov By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained. Isomers will often exhibit different fragmentation patterns or different relative abundances of fragment ions, allowing for their differentiation. For example, the fragmentation of 1-Hydroxy-1-phenylheptan-3-one might proceed via cleavage of the C1-C2 bond or the C2-C3 bond, and the relative propensity of these fragmentation pathways could differ between isomers.

Theoretical and Computational Studies of 1s 1 Hydroxy 1 Phenylheptan 3 One and Its Reactions

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. A primary application of DFT in studying molecules like (1S)-1-hydroxy-1-phenylheptan-3-one is conformational analysis, which aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and their relative energies.

The process typically involves a systematic search of the potential energy surface of the molecule. For a flexible molecule with multiple rotatable bonds, such as the heptan-3-one chain and the phenyl group in the target compound, numerous conformers can exist. Computational methods can systematically rotate these bonds and perform geometry optimizations for each resulting structure.

Commonly used DFT functionals for such tasks include B3LYP, often paired with a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost. The inclusion of dispersion corrections (e.g., B3LYP-D3) is often important for accurately describing the non-covalent interactions that can influence conformational preferences. These calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate more realistic conditions. The final output provides a set of stable conformers and their corresponding energies, allowing for the determination of the most likely structures of the molecule at a given temperature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, VCD, ECD)

Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound. For a chiral molecule like this compound, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly important.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis and ECD spectra. By calculating the electronic transitions between molecular orbitals, TD-DFT can simulate the ECD spectrum, which is highly sensitive to the absolute configuration of the molecule. Comparing the computationally predicted ECD spectrum with the experimental one is a reliable method for assigning the absolute stereochemistry.

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can aid in the assignment of experimental NMR signals and provide further confirmation of the molecular structure.

Transition State Modeling for Enantioselective Reaction Pathways

The synthesis of a specific enantiomer like this compound typically involves an enantioselective reaction, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Transition state modeling using DFT is a key tool for understanding the origins of this stereoselectivity.

This approach involves identifying the transition state structures for the reaction pathways leading to the different possible stereoisomers. The geometries of these transition states are optimized, and their energies are calculated. According to transition state theory, the reaction pathway with the lower energy transition state will be faster and therefore favored. The difference in the activation energies between the competing transition states can be used to predict the enantiomeric excess (ee) of the reaction, which can then be compared to experimental results.

Modern computational studies on asymmetric catalysis often explore complex reaction mechanisms involving organocatalysts or transition metal complexes. researchgate.netacs.orgresearchgate.netchemrxiv.org These studies can reveal the subtle non-covalent interactions, such as hydrogen bonds or steric clashes, between the catalyst and the substrate in the transition state that are responsible for the observed stereoselectivity. acs.org

Molecular Dynamics Simulations for Solvent Effects and Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, including the influence of the solvent and the interactions between a catalyst and a substrate. For a molecule like this compound, MD simulations can offer insights that are complementary to the static picture provided by DFT calculations.

MD simulations can model the molecule in an explicit solvent environment, allowing for the study of how solvent molecules interact with the solute and influence its conformational preferences. This is particularly important for understanding reactions in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, products, and transition states.

In the context of catalysis, MD simulations are used to explore the binding of a substrate to a catalyst, such as an enzyme or a synthetic chiral catalyst. acs.orgacs.orgnih.gov These simulations can reveal the key interactions that hold the catalyst-substrate complex together and position the substrate for the chemical reaction. acs.org By observing the dynamic behavior of the complex, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of the catalytic process. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful in this regard, as they allow for a high-level quantum mechanical description of the reacting parts of the system while treating the surrounding environment with a more computationally efficient molecular mechanics force field. nih.govchemrxiv.orgnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. wikipedia.orgconicet.gov.ar While no specific QSAR or QSPR studies on this compound have been identified, this methodology is widely applied to classes of related compounds, such as ketone derivatives. nih.goviosrjournals.orgresearchgate.netnih.gov

In a typical QSAR/QSPR study, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity or property.

For example, QSAR models have been developed for ketone derivatives to predict their antifungal activity, which could be relevant for discovering new therapeutic agents. iosrjournals.orgresearchgate.net Similarly, QSPR models have been used to predict the chromatographic behavior of ketones, which is useful for developing analytical methods. nih.gov These models can provide valuable insights into the structural features that are important for a particular activity or property and can be used to predict the behavior of new, untested compounds.

Applications of 1s 1 Hydroxy 1 Phenylheptan 3 One As a Chiral Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

Chiral β-hydroxy ketones are pivotal intermediates in the total synthesis of numerous biologically active natural products and complex organic molecules. Their bifunctional nature, possessing both a hydroxyl and a ketone group, allows for a wide array of chemical transformations. The defined stereochemistry at the hydroxyl-bearing carbon is crucial for establishing the absolute configuration of subsequent stereocenters in a synthetic sequence.

The diastereoselective reduction of the ketone in a β-hydroxy ketone, for instance, can lead to the formation of 1,3-diols with specific stereochemistry, a common motif in polyketide natural products. youtube.com While no specific total syntheses employing (1S)-1-Hydroxy-1-phenylheptan-3-one have been reported, the utility of similar building blocks is well-documented. For example, chiral δ-amino-β-hydroxy ketones have been used in the stereoselective synthesis of alkaloids like (-)-lasubine II. nih.gov

Illustrative Application in Natural Product Synthesis (Analogous System)

Target Molecule ClassChiral Building Block TypeKey TransformationResulting MoietyReference
Polyketidesβ-Hydroxy KetoneDiastereoselective Ketone Reductionsyn or anti 1,3-Diol youtube.com
Alkaloidsδ-Amino-β-hydroxy KetoneCyclization/Reduction CascadeQuinolizidine Core nih.gov
Bipolarolidesβ-Hydroxy KetoneIntramolecular Aldol (B89426) CondensationBridged Ring System acs.org

Role as a Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of new chiral ligands is paramount for advancing asymmetric catalysis. Chiral β-hydroxy ketones can serve as precursors to various ligand classes. The hydroxyl and ketone functionalities can be chemically manipulated to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, which are essential for metal binding in a catalyst.

For example, the hydroxyl group can be used to direct further reactions or be transformed into another functional group, while the ketone can be converted into an amine or another coordinating moiety. Although there are no specific reports on the use of this compound for this purpose, the synthesis of chiral β-amino alcohols from chiral β-hydroxy ketones is a common strategy for preparing ligands for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Potential Transformations for Chiral Ligand Synthesis

Starting MaterialReagent/ReactionProduct Functional GroupPotential Ligand Class
This compoundReductive Aminationβ-Amino AlcoholAmino Alcohol Ligands
This compoundWittig Reaction, then Hydroboration-Oxidation1,3-DiolDiol Ligands
This compoundThionation, then Reductionβ-Thiol AlcoholThioether or Thiol-based Ligands

Integration into the Synthesis of Stereodefined Fine Chemicals and Intermediates

The synthesis of enantiomerically pure fine chemicals and pharmaceutical intermediates is a major application of chiral building blocks. nih.gov Chiral β-hydroxy esters, which can be derived from β-hydroxy ketones, are valuable precursors to a range of important molecules, including inhibitors of norepinephrine (B1679862) or serotonin (B10506) reuptake. mdpi.com

This compound could potentially be transformed into a variety of stereodefined fine chemicals. For instance, oxidation of the hydroxyl group would yield a 1,3-diketone, while reduction of the ketone would furnish a chiral 1,3-diol. These products themselves are versatile intermediates for further synthetic elaborations. The enantioselective synthesis of β-hydroxy ketones is a significant area of research, underscoring their importance as building blocks for valuable molecules. nih.gov

Examples of Fine Chemicals from Related Chiral Building Blocks

Chiral Building BlockTransformationProductApplication/SignificanceReference
(S)-4-chloro-3-oxobutanoic acid methyl esterAsymmetric Reduction(S)-4-chloro-3-hydroxybutanoic acid methyl esterIntermediate for HMG-CoA reductase inhibitors nih.gov
Racemic β-hydroxy estersKinetic ResolutionEnantiopure β-hydroxy esterPrecursor for antidepressants like (S)-fluoxetine mdpi.com
Chiral CyanohydrinsMulti-step synthesisChiral γ-hydroxy-α,β-unsaturated compoundsVersatile chiral building blocks mdpi.org

Potential in Materials Science or Advanced Functional Materials Development

The application of chiral β-hydroxy ketones in materials science is less common than in organic synthesis. However, the incorporation of chiral units into polymers or liquid crystals can impart unique properties to the resulting materials. For instance, chiral molecules can induce helical structures in liquid crystal phases or create chiral recognition sites in polymers.

While there is no specific information on the use of this compound in this field, one could envision its integration into a polymer backbone or as a chiral dopant. The phenyl group in its structure could facilitate π-π stacking interactions, which are relevant for the self-assembly of functional materials. The development of chiral functional materials is an active area of research, and versatile chiral building blocks are constantly sought after.

Analytical Methodologies for Purity and Enantiomeric Excess Determination of 1s 1 Hydroxy 1 Phenylheptan 3 One

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the enantioseparation of chiral compounds, including α-hydroxy ketones. The development of a robust chiral HPLC method is a systematic process involving the careful selection and optimization of both the chiral stationary phase (CSP) and the mobile phase to achieve adequate resolution of the enantiomers.

Optimization of Chiral Stationary Phases and Mobile Phases

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. For α-hydroxy ketones, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds. phenomenex.comnih.gov These CSPs are available with various coatings and immobilizations, offering a diverse range of selectivities. irb.hr

The optimization process typically begins with screening a selection of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) under both normal-phase and reversed-phase conditions. chromatographyonline.com

Normal-Phase HPLC: In normal-phase mode, the mobile phase typically consists of a non-polar solvent like hexane or heptane, with a polar modifier such as isopropanol or ethanol. chromatographyonline.com The concentration of the alcohol modifier is a critical parameter to adjust, as it directly influences the retention and resolution of the enantiomers. A lower concentration of the modifier generally leads to longer retention times and potentially better resolution. For acidic or basic analytes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Reversed-Phase HPLC: In reversed-phase mode, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control pH. phenomenex.com This mode can be advantageous for more polar compounds. The choice of organic modifier and its proportion, as well as the pH of the aqueous phase, are key parameters for optimization. nih.gov

The selection of the optimal CSP and mobile phase is often an empirical process, guided by the structural features of the analyte. phenomenex.com A systematic screening of different columns and mobile phase compositions is crucial for developing a successful separation method. chromatographyonline.com

Interactive Data Table: Representative Chiral HPLC Screening for a Model α-Hydroxy Ketone

Chiral Stationary PhaseMobile Phase CompositionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralcel® OD-HHexane/Isopropanol (90:10)8.510.21.8
Chiralpak® ADHexane/Ethanol (80:20)12.113.51.5
Chiralcel® OJ-HMethanol (100%)6.37.11.2
Chiralpak® IAAcetonitrile/Water (60:40)9.811.01.6

Note: The data in this table is representative and intended for illustrative purposes, as specific data for (1S)-1-Hydroxy-1-phenylheptan-3-one is not publicly available.

Validation of Chromatographic Methods for Enantioseparation

Once an optimal chromatographic method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. Method validation for enantioseparation follows the general principles outlined by regulatory bodies, with a particular focus on parameters critical for chiral analysis. nih.govderpharmachemica.comdujps.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the enantiomers in the presence of other components, including the other enantiomer and any impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are prepared for each enantiomer, and the correlation coefficient (r²) is determined. dujps.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of each enantiomer (spiked samples) and calculating the percent recovery. derpharmachemica.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment. dujps.com

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. dujps.com This is particularly important for the determination of the minor enantiomer as an impurity.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Interactive Data Table: Typical Validation Parameters for a Chiral HPLC Method

Validation ParameterAcceptance CriteriaTypical Result for a Validated Method
Linearity (r²)≥ 0.9950.999
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD%)≤ 2.0%< 1.5%
Limit of QuantitationSignal-to-Noise Ratio ≥ 100.1 µg/mL
RobustnessNo significant change in resolution or retention timesMethod remains reliable with minor variations

Note: The data in this table is representative and based on general guidelines for method validation.

Chiral Gas Chromatography (GC) Techniques and Derivatization

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile and thermally stable compounds. For α-hydroxy ketones, direct analysis by chiral GC may be possible, but often derivatization is employed to improve volatility and chromatographic performance. gcms.cz

Common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These CSPs offer a wide range of selectivities for various classes of chiral compounds. The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) depends on the structure of the analyte.

Derivatization of the hydroxyl and/or ketone groups can be necessary to enhance volatility and prevent peak tailing. Common derivatization reactions for hydroxyl groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride). The ketone group can also be derivatized, for instance, by forming an oxime. It is crucial that the derivatization reaction does not cause racemization of the chiral center.

Supercritical Fluid Chromatography (SFC) for Rapid Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC for chiral separations. nih.govresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). nih.gov

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. Polysaccharide-based CSPs are widely used in SFC and often exhibit different selectivity compared to their use in HPLC, providing an additional tool for resolving challenging enantiomeric pairs. irb.hrresearchgate.net The principles of method development in SFC, such as screening different CSPs and optimizing the modifier type and concentration, are similar to those in HPLC.

Advanced NMR-Based Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-separative method for determining the enantiomeric excess of chiral compounds. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. researchgate.netscispace.com

There are two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent to form a covalent diastereomeric pair. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. acs.org For α-hydroxy ketones, the hydroxyl group can be derivatized with a chiral acid chloride or isocyanate.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer. scispace.com Lanthanide shift reagents and chiral macrocycles are examples of CSAs.

The choice of the chiral auxiliary and the specific NMR nucleus to be observed (¹H, ¹³C, ¹⁹F, etc.) depends on the structure of the analyte and the desired sensitivity.

Development of Other Spectroscopic and Hybrid Analytical Techniques

While chromatography and NMR are the most common techniques, other spectroscopic and hybrid methods can also be employed for the analysis of chiral compounds.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess of a sample by comparing its spectrum to that of the pure enantiomers. nih.gov

Mass Spectrometry (MS) based methods: Chiral analysis by mass spectrometry often involves the formation of diastereomeric complexes with a chiral reference compound, which can then be distinguished by their fragmentation patterns or other MS/MS techniques. The "kinetic method" is one such approach that can be used for the rapid determination of enantiomeric excess. rsc.org

These techniques can offer advantages in terms of speed and sensitivity and can be used as complementary methods to confirm the results obtained by other techniques.

An in-depth analysis of the future research trajectories for the chiral α-hydroxy ketone, this compound, reveals significant opportunities and challenges that span the realms of green chemistry, reaction engineering, artificial intelligence, and industrial-scale production. As a valuable chiral building block, advancing the synthesis and application of this compound necessitates innovation in several key areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.